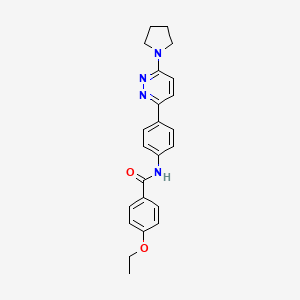

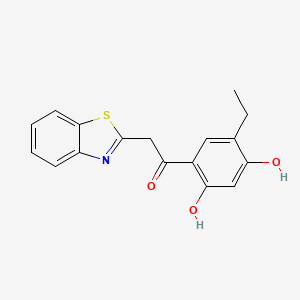

1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea derivatives often involves computer-aided design to optimize structures for biological activity. These derivatives are synthesized to evaluate their antiproliferative activity against various cancer cell lines, demonstrating the importance of the synthesis approach in medicinal chemistry. For example, derivatives designed and synthesized for anticancer evaluation have shown significant antiproliferative effects, highlighting the relevance of synthesis strategies in discovering new therapeutic agents (Jian Feng et al., 2020).

Molecular Structure Analysis

The molecular structure of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea derivatives is crucial for their biological activity. Studies involving NMR spectroscopy and quantum chemical calculations have been used to explore the substituent effect on complexation and the molecular structure's impact on biological activity. For example, the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates have been studied, indicating the classical substituent effect on association and the importance of molecular structure in complex formation (B. Ośmiałowski et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea derivatives includes their participation in various chemical reactions that enhance their biological activity or modify their chemical properties. For instance, the synthesis of pyrido[2,1-a]indoles from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols through Rh/Cu-catalyzed multiple C-H, C-C, and C-N bond cleavage demonstrates the compound's versatility in chemical transformations (Ting Li et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, are essential for understanding the compound's behavior in biological systems and its formulation for therapeutic use. Studies on the synthesis and properties of related urea compounds have explored these aspects, providing insights into how the physical properties can influence biological activity and drug formulation (V. D'yachenko et al., 2019).

Chemical Properties Analysis

The chemical properties of 1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea derivatives, such as their reactivity, stability, and interactions with biological targets, are crucial for their function as potential therapeutic agents. Research on the binding of carboxylic acids by fluorescent pyridyl ureas, for example, sheds light on the chemical properties that enable these compounds to interact with biological molecules, which is fundamental for their bioactivity and potential therapeutic applications (L. Jordan et al., 2010).

Scientific Research Applications

Urease Inhibitors for Medical Applications

Urease inhibitors, including various urea derivatives, have been extensively studied for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori. These studies emphasize the need for novel urease inhibitors with fewer side effects than current options, highlighting the therapeutic potential of urea derivatives in addressing infections and their complications (Kosikowska & Berlicki, 2011).

Urea Biosensors for Health Monitoring

Research on urea biosensors demonstrates significant advancements in detecting and quantifying urea concentration, crucial for diagnosing and managing diseases related to abnormal urea levels, such as renal failure and liver diseases. This research underscores the importance of urea derivatives in developing biosensors, which can play a critical role in health monitoring and disease management (Botewad et al., 2021).

Drug Design and Bioactivity

The unique hydrogen bonding capabilities of ureas make them an essential functional group in drug design, incorporated into small molecules displaying a broad range of bioactivities. Studies of various urea derivatives as modulators of biological targets confirm their importance in medicinal chemistry, suggesting the potential use of specific urea derivatives in creating more effective and selective therapeutic agents (Jagtap et al., 2017).

Agricultural and Environmental Applications

In agriculture, urea plays a pivotal role as a non-protein nitrogen source for ruminants, improving the efficiency of urea utilization and its regulation by rumen bacterial urease. This research is foundational for developing strategies to enhance urea utilization in livestock, contributing to more sustainable agricultural practices (Jin et al., 2018).

Indole Derivatives in Hepatic Protection

Indole derivatives, including indole-3-carbinol and its major derivatives, show protective effects against chronic liver injuries. These compounds regulate transcription factors, relieve oxidative stress, and modulate enzymes relevant to liver health, indicating the therapeutic potential of indole derivatives in liver disease prevention and treatment (Wang et al., 2016).

properties

IUPAC Name |

1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c20-15(18-9-11-4-3-7-16-8-11)19-14-10-17-13-6-2-1-5-12(13)14/h1-8,10,17H,9H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXZHJFHKTYAGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2495112.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)